(4-fluoro-3,5-dimethylphenyl) formate
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Overview
Description
(4-fluoro-3,5-dimethylphenyl) formate is an organic compound with a unique structure that combines the properties of formic acid and a substituted phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3,5-dimethylphenyl) formate typically involves the esterification of formic acid with 4-fluoro-3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3,5-dimethylphenyl) formate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4-fluoro-3,5-dimethylbenzoic acid.
Reduction: 4-fluoro-3,5-dimethylbenzyl alcohol.
Substitution: 4-methoxy-3,5-dimethylphenyl formate.
Scientific Research Applications
(4-fluoro-3,5-dimethylphenyl) formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-fluoro-3,5-dimethylphenyl) formate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding phenol, which can then interact with biological targets. The fluorine atom on the phenyl ring can enhance the compound’s stability and influence its binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Formic Acid Phenyl Ester: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
Formic Acid 4-methylphenyl Ester: Similar structure but without the fluorine atom, leading to different chemical properties.
Formic Acid 4-fluorophenyl Ester: Similar but lacks the additional methyl groups, affecting its steric and electronic properties.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl) formate |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(12-5-11)4-7(2)9(6)10/h3-5H,1-2H3 |
InChI Key |
PWOWRZXNMCUAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)OC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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